molecular formula C11H18O B13306386 2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol

2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol

Katalognummer: B13306386
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: UVVMNKURCXJLQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₈O It features a cyclopentane ring substituted with a cyclopent-1-en-1-ylmethyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ylmethyl bromide with cyclopentanone in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: SOCl₂ or PBr₃ in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of alkyl halides or other substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique cyclopentane structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: A simpler analog with a single hydroxyl group on the cyclopentane ring.

    Cyclopent-2-en-1-ol: Contains a double bond in the cyclopentane ring, leading to different reactivity.

    Cyclopentylmethanol: Lacks the double bond and has a hydroxyl group on the methylene carbon.

Uniqueness

2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with a cyclopent-1-en-1-ylmethyl group and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

2-(cyclopenten-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H18O/c12-11-7-3-6-10(11)8-9-4-1-2-5-9/h4,10-12H,1-3,5-8H2

InChI-Schlüssel

UVVMNKURCXJLQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C1)CC2CCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.